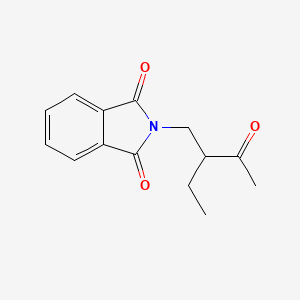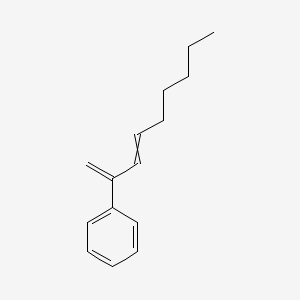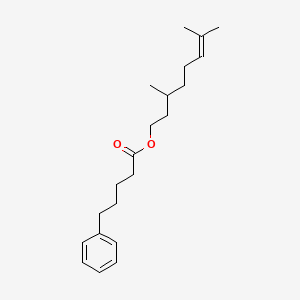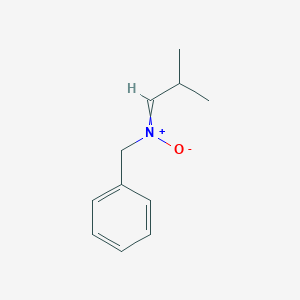![molecular formula C12H13N3O4S B14298949 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole CAS No. 116248-42-1](/img/structure/B14298949.png)
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and two methyl groups attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using a mixture of nitric acid and sulfuric acid.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Iron powder, hydrochloric acid, or catalytic hydrogenation.
Major Products
Reduction of Nitro Group: 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-amino-1H-imidazole.
Substitution Reactions: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Benzenesulfonyl)methyl]-1H-imidazole: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.
1,2-Dimethyl-5-nitroimidazole: Lacks the benzenesulfonyl group, affecting its biological activity and applications.
Benzenesulfonylmethylimidazole: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and nitro groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
116248-42-1 |
|---|---|
Fórmula molecular |
C12H13N3O4S |
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
4-(benzenesulfonylmethyl)-1,2-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C12H13N3O4S/c1-9-13-11(12(14(9)2)15(16)17)8-20(18,19)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clave InChI |
BRIXTKQXSTVPBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1C)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


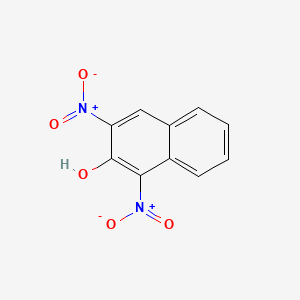
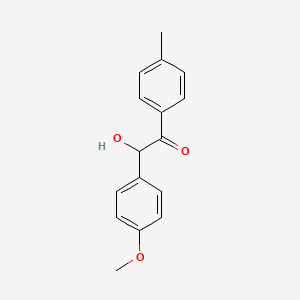
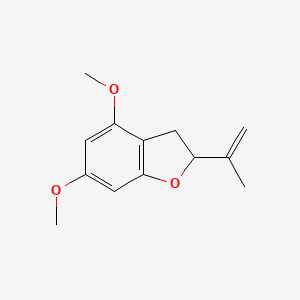

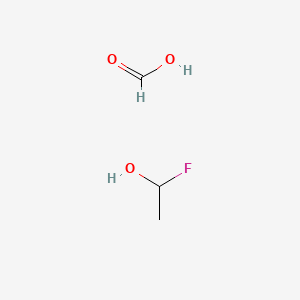
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

